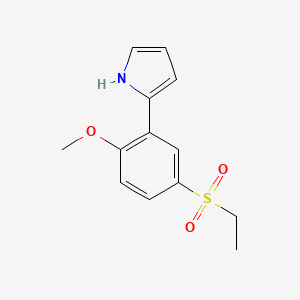
2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of phenylpyrroles This compound is characterized by the presence of a pyrrole ring substituted with a 5-ethylsulphonyl-2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole typically involves multiple steps. One common approach starts with the preparation of 5-(ethylsulfonyl)-2-methoxyaniline, which is then subjected to further reactions to introduce the pyrrole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
N-(5-ethylsulphonyl-2-methoxyphenyl)-5-(3-(2-pyridinyl)phenyl)-1,3-oxazol-2-amine: This compound shares a similar phenylpyrrole structure and is studied for its potential as a VEGFR2 tyrosine kinase inhibitor.
5-(ethylsulfonyl)-2-methoxyaniline: A precursor in the synthesis of 2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-1H-pyrrole, with applications in the development of protein-kinase inhibitors.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
110319-95-4 |
|---|---|
分子式 |
C13H15NO3S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
2-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO3S/c1-3-18(15,16)10-6-7-13(17-2)11(9-10)12-5-4-8-14-12/h4-9,14H,3H2,1-2H3 |
InChI 键 |
CDDVVZUJMPHDEG-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


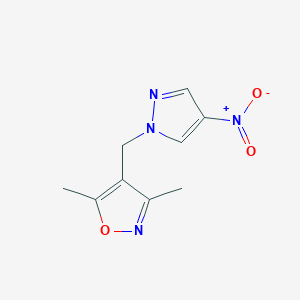
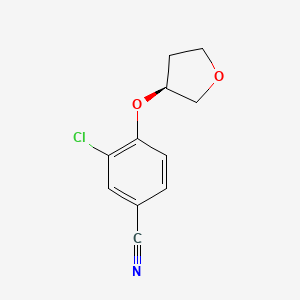
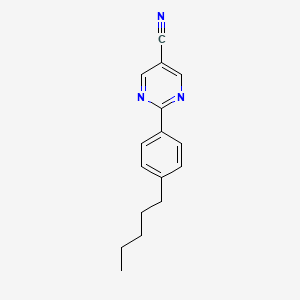
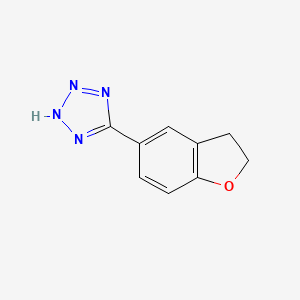
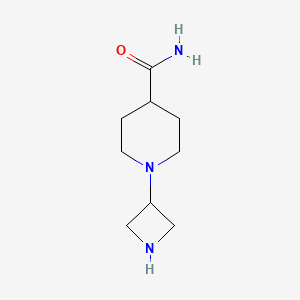
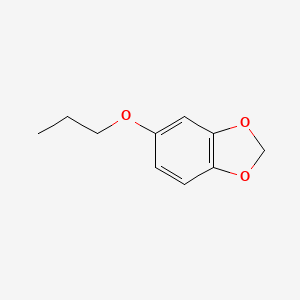
![1-Chloro-4-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8704570.png)
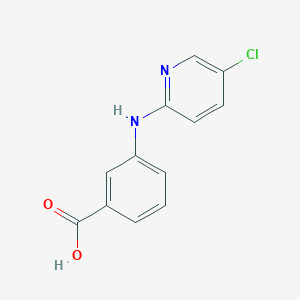
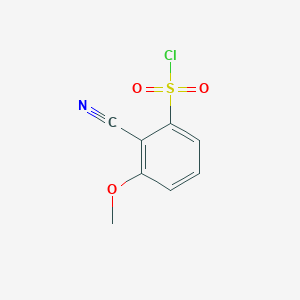
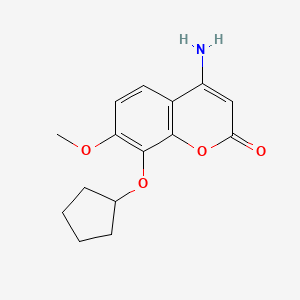
![1,3,4-Thiadiazole-2-ethanol, beta-amino-beta-methyl-5-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-, (betaS)-](/img/structure/B8704588.png)
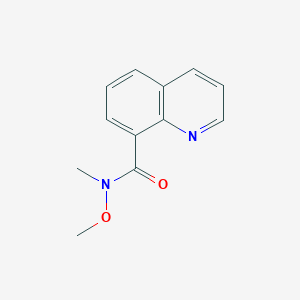
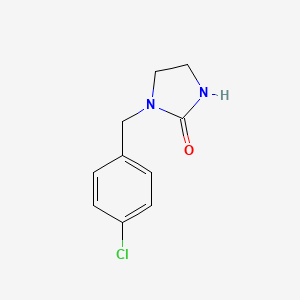
![Ethyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8704610.png)
